molecular formula C15H15Cl2NO3 B5384752 N-butyl-6,8-dichloro-N-methyl-2-oxo-2H-chromene-3-carboxamide

N-butyl-6,8-dichloro-N-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5384752
M. Wt: 328.2 g/mol
InChI Key: WZVPIZIDCQBSFC-UHFFFAOYSA-N
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Description

N-butyl-6,8-dichloro-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with specific substitutions that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6,8-dichloro-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.

    Chlorination: The chromene core is then chlorinated at the 6 and 8 positions using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated chromene is reacted with N-butylamine and N-methylamine to introduce the amide functionality at the 3-carboxyl position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and chlorination steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the chromene core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms at the 6 and 8 positions can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-butyl-6,8-dichloro-N-methyl-2-oxo-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Chromene derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties. This specific compound could be explored for similar activities, particularly due to its chlorinated and amide functionalities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of N-butyl-6,8-dichloro-N-methyl-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various enzymes and receptors in the body, potentially inhibiting or activating them. The chlorinated positions and amide group may enhance binding affinity to certain biological targets, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-2-oxo-2H-chromene-3-carboxamide: Lacks the butyl and methyl substitutions, potentially altering its biological activity.

    N-butyl-2-oxo-2H-chromene-3-carboxamide: Lacks the chlorine substitutions, which may affect its reactivity and biological properties.

    N-methyl-2-oxo-2H-chromene-3-carboxamide: Similar to the above but without the butyl group.

Uniqueness

N-butyl-6,8-dichloro-N-methyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of substitutions, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both butyl and methyl groups, along with chlorination, makes it a compound of interest for further research and development.

Properties

IUPAC Name

N-butyl-6,8-dichloro-N-methyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3/c1-3-4-5-18(2)14(19)11-7-9-6-10(16)8-12(17)13(9)21-15(11)20/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVPIZIDCQBSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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